1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride
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Overview
Description
“1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2044902-74-9. It has a molecular weight of 164.66 . It is typically in powder form .
Synthesis Analysis
The synthesis of similar thiazole derivatives has been reported in the literature . The formation of such derivatives proceeded via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, -aminothiophenol, and thiosemicarbazone derivatives .Molecular Structure Analysis
The InChI code for “1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” isInChI=1S/C5H8N2S.ClH/c1-4(6)5-2-7-3-8-5;/h2-4H,6H2,1H3;1H
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride” is a powder with a molecular weight of 164.66 . The storage temperature is not specified .Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride, have been recognized for their antimicrobial properties. They are effective against a range of microbial pathogens. The compound’s structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the bacteria .
Anticancer Research
In the realm of oncology, thiazole compounds have shown promise due to their potential anticancer activities. They can interfere with the proliferation of cancer cells and induce apoptosis. Researchers are exploring the use of 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride in the synthesis of new molecules that may possess potent antitumor properties .
Antifungal Applications
Similar to their antibacterial properties, thiazole derivatives are also known for their antifungal effects. They can be used to develop treatments for fungal infections, targeting organisms such as Candida albicans and Aspergillus niger .
Antiviral and Antiretroviral Activities
Thiazole derivatives have been studied for their antiviral and antiretroviral activities. Compounds like 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride could be key in the synthesis of drugs that treat viral infections, including HIV, by inhibiting viral replication .
Neuroprotective Properties
Research has indicated that thiazole derivatives may have neuroprotective effects. These compounds could play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Anti-Inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. They can modulate inflammatory pathways and provide relief from pain without the side effects associated with traditional analgesics .
Antidiabetic Potential
Thiazole compounds are being investigated for their antidiabetic potential. They may influence insulin release or mimic its action, thus helping to regulate blood glucose levels .
Hepatoprotective Activities
Some thiazole derivatives have shown hepatoprotective activities, suggesting that they could be used to develop therapies for liver diseases. These compounds may help in reducing liver damage and promoting liver health .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, however, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives, in general, have been found to influence a variety of biochemical pathways, leading to downstream effects such as antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride involves the reaction of 1,2-thiazole-5-carboxylic acid with ethylenediamine, followed by conversion of the resulting product to the hydrochloride salt.", "Starting Materials": [ "1,2-thiazole-5-carboxylic acid", "ethylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 1,2-thiazole-5-carboxylic acid (1.0 g, 7.0 mmol) in diethyl ether (20 mL) and add ethylenediamine (0.5 mL, 7.0 mmol) dropwise with stirring.", "Step 2: Add sodium hydroxide (1.0 g, 25.0 mmol) to the reaction mixture and stir for 30 minutes at room temperature.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid (10 mL, 1.0 M) and stir for 1 hour at room temperature.", "Step 6: Concentrate the hydrochloric acid solution under reduced pressure to obtain the final product as a white solid (yield: 80%)." ] } | |
CAS RN |
2044902-74-9 |
Product Name |
1-(1,2-thiazol-5-yl)ethan-1-amine hydrochloride |
Molecular Formula |
C5H9ClN2S |
Molecular Weight |
164.7 |
Purity |
95 |
Origin of Product |
United States |
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